
4-(2,4-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H14Cl2N2O3 and its molecular weight is 305.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure and Spectroscopic Analysis
Research into compounds chemically related to 4-(2,4-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid, such as 4-methylthio-2-oxobutanoic acid and derivatives, highlights their potential in scientific studies. For instance, 4-methylthio-2-oxobutanoic acid, a compound in the methionine salvage pathway, was studied for its apoptosis-inducing effects independent of ornithine decarboxylase down-regulation, suggesting applications in cancer research (Tang et al., 2006). Another study focused on spectroscopic and structural investigations of derivatives, revealing their stability, reactivity, and potential as nonlinear optical materials, underscoring their utility in materials science (Vanasundari et al., 2018).
Chemical Synthesis and Reactivity
The synthesis of novel chemical entities based on the structural motif of this compound showcases the versatility of these compounds. For instance, the use of OxymaPure/DIC in synthesizing a series of α-ketoamide derivatives highlights advances in chemical synthesis techniques and the exploration of new therapeutic agents (El‐Faham et al., 2013). Similarly, the development of trifluoromethyl heterocycles from a single precursor demonstrates the potential of such compounds in designing diverse molecular structures with significant applications in drug discovery and development (Honey et al., 2012).
Biological Activities and Applications
The exploration of biological activities, such as antimicrobial and antioxidant properties, of derivatives offers insights into their pharmacological potential. Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized via Knoevenagel condensation, was evaluated for its antimicrobial and antioxidant susceptibilities, indicating the therapeutic relevance of these compounds (Kumar et al., 2016). Additionally, the study on molecular docking and vibrational analysis of chloramphenicol derivatives emphasizes the importance of such compounds in drug design and the understanding of molecular interactions (Fernandes et al., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,4-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid involves the reaction of 2,4-dichloroaniline with ethyl acetoacetate followed by subsequent reactions to form the final product.", "Starting Materials": [ "2,4-dichloroaniline", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloroaniline in ethanol and add sodium ethoxide. Heat the mixture to reflux for 2 hours.", "Step 2: Add ethyl acetoacetate to the reaction mixture and heat to reflux for an additional 2 hours.", "Step 3: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with diethyl ether.", "Step 4: Wash the organic layer with sodium bicarbonate and water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in ethanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.", "Step 7: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with diethyl ether.", "Step 8: Wash the organic layer with sodium bicarbonate and water.", "Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, 4-(2,4-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid." ] } | |
CAS番号 |
1037535-51-5 |
分子式 |
C12H14Cl2N2O3 |
分子量 |
305.15 g/mol |
IUPAC名 |
(2S)-4-(2,4-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-2-15-10(12(18)19)6-11(17)16-9-4-3-7(13)5-8(9)14/h3-5,10,15H,2,6H2,1H3,(H,16,17)(H,18,19)/t10-/m0/s1 |
InChIキー |
ORRXMFBDJCPDPE-JTQLQIEISA-N |
異性体SMILES |
CCN[C@@H](CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
SMILES |
CCNC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
正規SMILES |
CCNC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone](/img/structure/B2822583.png)

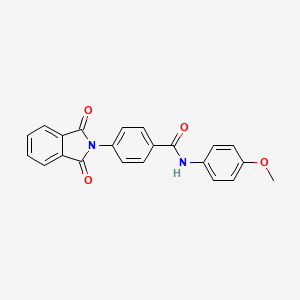
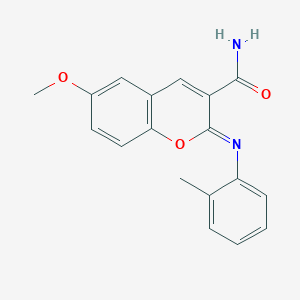

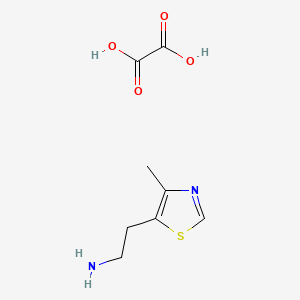
![2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2822595.png)
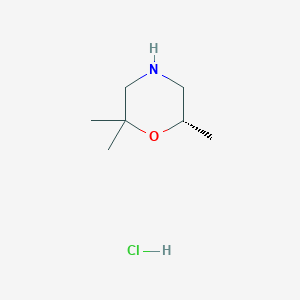
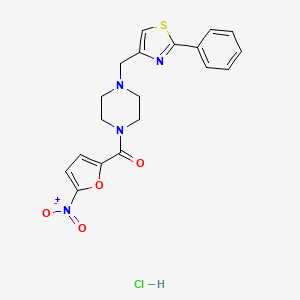
![2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2822601.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2822602.png)

![4-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2822604.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2822605.png)
